molecular formula C14H13N3O2 B5811030 N-[3-(acetylamino)phenyl]isonicotinamide

N-[3-(acetylamino)phenyl]isonicotinamide

Cat. No.: B5811030
M. Wt: 255.27 g/mol
InChI Key: JANQQTWSLZQCOK-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]isonicotinamide is a heteroaryl carboxamide compound featuring a phenyl ring substituted with an acetylamino group at the 3-position, linked to an isonicotinamide moiety. Patent filings highlight its role as a therapeutic agent for cancer, with claims emphasizing its utility in modulating cellular pathways critical to tumor growth and survival . The compound’s design integrates both hydrogen-bonding capabilities (via the acetylamino and amide groups) and aromatic interactions (through the phenyl and pyridine rings), which may enhance target binding specificity .

Properties

IUPAC Name

N-(3-acetamidophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-3-2-4-13(9-12)17-14(19)11-5-7-15-8-6-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQQTWSLZQCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN)
  • Structure: Replaces the acetylamino group with a tetrazole ring.
  • Biological Activity : Demonstrates cytotoxicity in prostate cancer cells (DU145, PC3) by downregulating F-actin and paxillin, proteins involved in cell adhesion and migration. Apoptosis induction is confirmed via Annexin V assays .
SNAP-7941 and FE@SNAP Derivatives
  • Structure: Retain the 3-(acetylamino)phenyl group but incorporate piperidinyl and pyrimidinecarboxylate moieties. Example: (+)-SNAP-7941 includes a fluoroethylated side chain .
  • Biological Activity : Act as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with applications in obesity and depression. The fluoroethyl group in FE@SNAP improves metabolic stability and blood-brain barrier penetration .
  • Key Difference : The pyrimidinecarboxylate and piperidinyl groups replace the isonicotinamide, altering receptor selectivity. Fluorination enhances pharmacokinetics .
N-[3-(acetylamino)phenyl]hexanamide
  • Structure : Substitutes isonicotinamide with a hexanamide chain (C₆H₁₃CONH-).
  • Physicochemical Properties: Molecular formula C₁₄H₂₀N₂O₂ (molar mass 248.32 g/mol), suggesting higher lipophilicity than N-[3-(acetylamino)phenyl]isonicotinamide .
Azo Dyes with 3-(Acetylamino)phenyl Substituents
  • Structure : Include β-alanine esters linked to azo groups (e.g., CAS 57209-77-5).
  • Application : Used as dyes rather than pharmaceuticals. The azo group introduces photostability but lacks therapeutic relevance .

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Biological Target/Activity Key Findings
This compound C₁₄H₁₂N₃O₂ Acetylamino-phenyl + isonicotinamide Cancer pathways (patent) Broad anticancer potential
TPIN C₁₃H₁₁N₅O Tetrazole-phenyl + isonicotinamide F-actin, paxillin in prostate cancer Induces apoptosis via cytoskeletal disruption
(+)-SNAP-7941 C₂₉H₃₂F₂N₄O₅ 3-(acetylamino)phenyl + pyrimidinecarboxylate MCHR1 antagonism Anti-obesity/depressant effects
N-[3-(acetylamino)phenyl]hexanamide C₁₄H₂₀N₂O₂ Acetylamino-phenyl + hexanamide Not reported Higher lipophilicity

Key Research Findings

  • Role of Heteroaromatic Moieties: The isonicotinamide group in this compound enables interactions with kinase targets, whereas TPIN’s tetrazole group shifts activity toward cytoskeletal proteins .
  • Impact of Fluorination: FE@SNAP derivatives exhibit enhanced CNS bioavailability compared to non-fluorinated analogues, underscoring the importance of halogenation in drug design .
  • Lipophilicity vs. Specificity: N-[3-(acetylamino)phenyl]hexanamide’s hexanamide chain increases lipophilicity but may reduce target specificity compared to isonicotinamide-containing compounds .

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